molecular formula C18H18O B14480027 1-(1,2,3,6,7,8-Hexahydropyren-4-YL)ethan-1-one CAS No. 70200-28-1

1-(1,2,3,6,7,8-Hexahydropyren-4-YL)ethan-1-one

Cat. No.: B14480027
CAS No.: 70200-28-1
M. Wt: 250.3 g/mol
InChI Key: LWNCKTZOHZRUNA-UHFFFAOYSA-N
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Description

4-Acetyl-1,2,3,6,7,8-hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetyl group at the 4-position of the hexahydropyrene structure. Pyrene and its derivatives are known for their photophysical and electronic properties, making them valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1,2,3,6,7,8-hexahydropyrene typically involves the hydrogenation of pyrene to produce 1,2,3,6,7,8-hexahydropyrene, followed by acetylation. The hydrogenation process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The acetylation step involves the reaction of 1,2,3,6,7,8-hexahydropyrene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in an inert solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for 4-acetyl-1,2,3,6,7,8-hexahydropyrene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1,2,3,6,7,8-hexahydropyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: H2SO4 or HNO3 in concentrated form.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-acetyl-1,2,3,6,7,8-hexahydropyrene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in applications like organic electronics and sensors . The acetyl group can also participate in hydrogen bonding, further modulating the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-1,2,3,6,7,8-hexahydropyrene is unique due to its combination of hydrogenated ring structure and acetyl functional group. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .

Properties

CAS No.

70200-28-1

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

1-(1,2,3,6,7,8-hexahydropyren-4-yl)ethanone

InChI

InChI=1S/C18H18O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h8-10H,2-7H2,1H3

InChI Key

LWNCKTZOHZRUNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3

Origin of Product

United States

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